Cyclopentyl 3,4-difluorophenyl ketone
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Description
Scientific Research Applications
Green Chemistry and Solvent Systems
Cyclopentyl methyl ether, similar to Cyclopentyl 3,4-difluorophenyl ketone in structure, has been recognized for its role in creating environmentally friendly solvent systems. It forms a positive azeotrope with water and has been used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes, particularly in acetalization reactions of aliphatic and aromatic aldehydes or ketones, utilizing ammonium salts as acidic catalysts (Azzena et al., 2015).
Synthesis of Functionalized Compounds
Cyclopentyl-related compounds have been used in synthesizing a variety of functionalized compounds. For instance, a novel approach towards both symmetrically and asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes has been developed, offering a broad collection of functionalized bridged bithiophenes accessible for further scientific research (Van Mierloo et al., 2010). Moreover, a new, efficient three-step synthesis of 4H-cyclopenta[2,1-b:3,4-b']dithiophen--4-one (CDT) has been reported, showcasing the versatility of cyclopentyl-based compounds in synthetic chemistry (Brzezinski & Reynolds, 2002).
Photocatalysis and Chemical Reactions
Cyclopentyl-related ketones have been utilized in advanced chemical reactions, such as the [3+2] cycloadditions of aryl cyclopropyl ketones with olefins, facilitated by visible light photocatalysis. This process generates highly substituted cyclopentane ring systems, highlighting the potential of cyclopentyl-based ketones in photocatalytic systems (Lu, Shen & Yoon, 2011).
Asymmetric Synthesis and Metal-Dependent Reactions
The reaction profile of cyclopentyl organometallic reagents with aliphatic ketones can be modulated by changing the metal atom, illustrating the cyclopentyl compounds' role in asymmetric synthesis and metal-dependent reactions. These compounds have been used for the asymmetric synthesis of medicinally important compounds, demonstrating the practical applications of cyclopentyl-based compounds in pharmaceutical synthesis (Roy et al., 2009).
properties
IUPAC Name |
cyclopentyl-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBLITUUOAPBSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642582 |
Source
|
Record name | Cyclopentyl(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 3,4-difluorophenyl ketone | |
CAS RN |
898791-96-3 |
Source
|
Record name | Cyclopentyl(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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